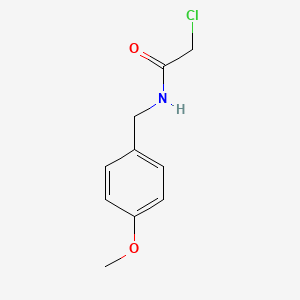

2-chloro-N-(4-methoxybenzyl)acetamide

概要

説明

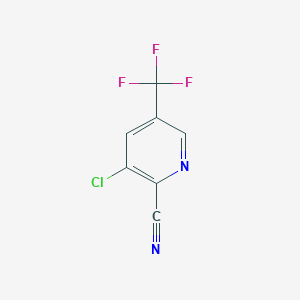

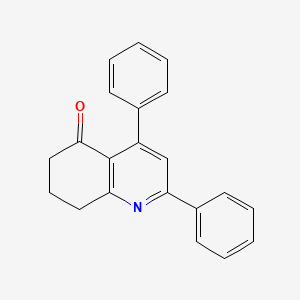

“2-chloro-N-(4-methoxybenzyl)acetamide” is a chemical compound with the CAS Number: 81494-05-5 . It has a molecular weight of 213.66 . The IUPAC name for this compound is 2-chloro-N-(4-methoxybenzyl)acetamide .

Molecular Structure Analysis

The InChI code for “2-chloro-N-(4-methoxybenzyl)acetamide” is 1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(4-methoxybenzyl)acetamide” is 213.66 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results科学的研究の応用

Synthesis and Characterization

- Development of Novel Reagents: p-Methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) are developed as simple equivalents of N-acetamide nucleophiles. These compounds react with alkyl halides and sulfonates to produce substituted products, which can be transformed into N-alkylacetamides and protected amines (Sakai et al., 2022).

Hydrogen-Bonding Patterns

- Hydrogen-Bonding Analysis: The hydrogen-bonding patterns in molecules like N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide are studied, showcasing their potential in forming chain or sheet structures through various hydrogen and pi-arene bonds (López et al., 2010).

Computational Chemistry

- Density Functional Theory Investigations: Studies involve optimizing the ground state geometries of N,N-diacylaniline derivatives, including 2-Chloro-N-(2-chloro-acetyl)-N-o-tolyl-acetamide, using density functional theory. This sheds light on the steric effect of substituents and the bond distances within the ring structure (Al‐Sehemi et al., 2017).

Antioxidant Properties

- Capsaicin Analogs Study: Capsaicin analogs, including N-(4-hydroxy-3-methoxybenzyl)acetamide, are studied for their antioxidant properties. The research focuses on the stability of radicals and the enthalpies related to their formation, which are crucial in determining the antioxidant mechanism in different mediums (Yancheva et al., 2020).

Pharmaceutical Synthesis

- Synthesis of Novel Heterocyclic Compounds: Utilizing compounds like 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, novel heterocyclic compounds are synthesized and evaluated for their potential in inhibiting enzymes like lipase and α-glucosidase (Bekircan et al., 2015).

Monomers for Polybenzimidazoles

- **New AB-typeMonomers Development:** Researchers synthesized new AB-type monomers for polybenzimidazoles using derivatives like N-(4,5-dichloro-2-nitrophenyl)acetamide. Such developments are crucial in the field of polymer chemistry and materials science (Begunov & Valyaeva, 2015).

Anticancer Activity

- Investigation of Anticancer Properties: Some 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives, synthesized through reactions with 2-chloroacetamides, were studied for their anticancer activity. These compounds showed significant growth inhibition against various cancer cell lines, highlighting their potential in cancer treatment (Karaburun et al., 2018).

Reductive Cyclization

- Development of Benzodiazepine-3-Ones: A method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides is developed, offering a simpler approach to these valuable compounds in medicinal chemistry (Sasiambarrena et al., 2019).

Molecular Docking and Analgesic Activity

- Synthesis and Docking Studies: Novel 2-chloro-N,N-diphenylacetamide derivatives are synthesized and subjected to docking studies on COX enzymes, in addition to in vivo analgesic activity evaluation. This research provides insights into potential new analgesic agents (Kumar et al., 2019).

Crystal and Molecular Structures

- Structural Analysis: The crystal and molecular structures of compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide are analyzed, offering insights into their supramolecular architecture and non-covalent interactions, important for understanding their chemical behavior (Chi et al., 2018).

Photovoltaic Efficiency Modeling

- Study of Benzothiazolinone Acetamide Analogs: Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs are conducted to analyze their potential as photosensitizers in dye-sensitized solar cells. This highlights their potential application in renewable energy technologies (Mary et al., 2020).

特性

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYSFUCPCITQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368532 | |

| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-methoxybenzyl)acetamide | |

CAS RN |

81494-05-5 | |

| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)

![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)

![Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1586028.png)